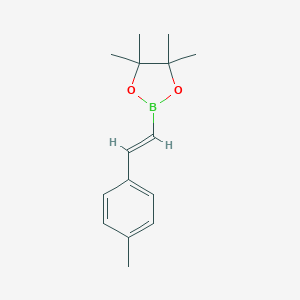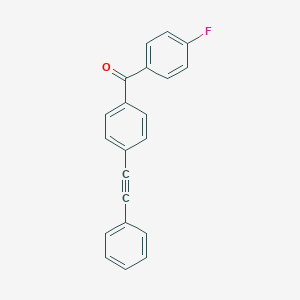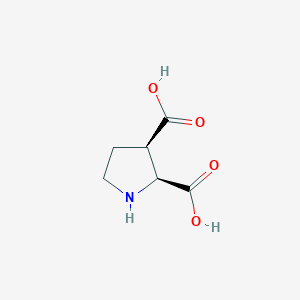
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is a non-essential amino acid that is naturally occurring in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. L-proline has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience, immunology, and cancer research.
Mécanisme D'action
The mechanism of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is complex and varies depending on the specific application. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of immune cells such as T cells and macrophages, which are involved in the regulation of immune responses. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of biochemical and physiological effects in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects, to modulate the activity of immune cells, and to have neuroprotective effects. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have anti-tumor effects and to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it is non-toxic and has a low risk of adverse effects. One limitation is that it can be difficult to synthesize in large quantities. Another limitation is that it can be difficult to administer in vivo, particularly in the context of cancer research.
Orientations Futures
There are a number of future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. One direction is to further investigate its potential therapeutic applications in the fields of neuroscience, immunology, and cancer research. Another direction is to develop new synthesis methods for (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid that are more efficient and scalable. Additionally, future research could focus on elucidating the precise mechanisms of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in various biological contexts. Finally, future research could explore the potential of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid as a biomarker for various diseases and conditions.
Méthodes De Synthèse
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory using various methods, including the Strecker synthesis, Gabriel synthesis, and Racemic synthesis. The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide, followed by hydrolysis and decarboxylation to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Racemic synthesis involves the reaction of pyrrolidine with an alkyl halide, followed by hydrolysis and resolution to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid.
Applications De Recherche Scientifique
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have neuroprotective effects and to modulate the activity of neurotransmitters such as glutamate and GABA. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects and to modulate the activity of immune cells such as T cells and macrophages. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-tumor effects and to modulate the activity of cancer cells such as melanoma and breast cancer cells.
Propriétés
Numéro CAS |
147332-09-0 |
|---|---|
Nom du produit |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
Clé InChI |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
SMILES isomérique |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canonique |
C1CNC(C1C(=O)O)C(=O)O |
Synonymes |
2,3-Pyrrolidinedicarboxylicacid,(2S,3R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



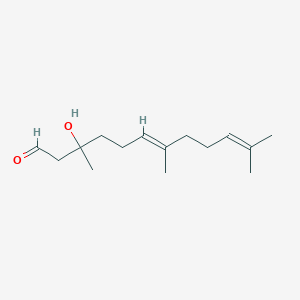
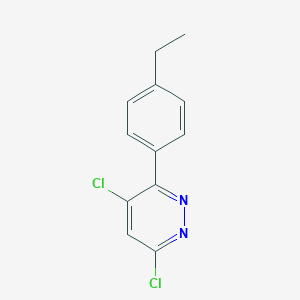
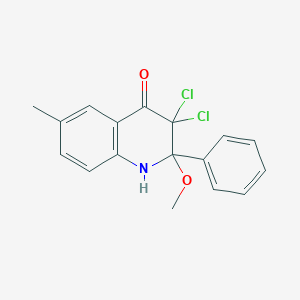
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
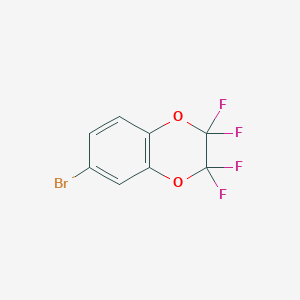
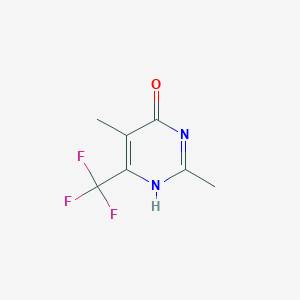
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)

